REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][c:5]2[c:10]([cH:11][cH:12]1)[O:9][C:8]([CH3:13])([CH3:14])[CH:7]([OH:15])[CH:6]2[n:16]1[c:17](=[O:22])[cH:18][cH:19][cH:20][cH:21]1.[H-:23].[Na+:24].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[C:1](#[N:2])[c:3]1[cH:4][c:5]2[c:10]([cH:11][cH:12]1)[O:9][C:8]([CH3:13])([CH3:14])[CH:7]=[C:6]2[n:16]1[c:17](=[O:22])[cH:18][cH:19][cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)Oc2ccc(C#N)cc2C(n2ccccc2=O)C1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC1(C)C=C(n2ccccc2=O)c2cc(C#N)ccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |